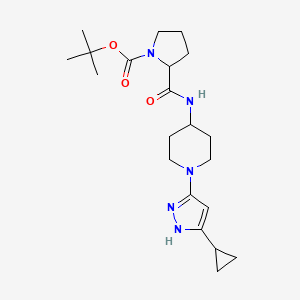
tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including protodeboronation .
Result of Action
Similar compounds have been used as intermediates in the synthesis of other biologically active compounds .
Biological Activity
The compound tert-butyl 2-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a therapeutic agent based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a tert-butyl group, a cyclopropyl moiety, and a piperidine ring, which are significant for its biological interactions.
Biological Activity Overview
Recent research indicates that pyrazole derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific compound discussed here has shown promise in various assays related to these activities.
Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit several cancer cell lines. For example, derivatives similar to the compound have been reported to exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicate that the introduction of specific substituents, such as halogens on the pyrazole ring, enhances their anticancer efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Induces apoptosis |
| Pyrazole B | MDA-MB-231 | 5 | Inhibits tubulin polymerization |
Anti-inflammatory Activity
Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation .
Research Findings
- Kinase Inhibition : The compound has been investigated for its ability to inhibit kinases, which are crucial in various signaling pathways associated with cancer progression. It was found that modifications to the pyrazole structure could enhance selectivity towards specific kinases like CDK16 while reducing off-target effects .
- Synergistic Effects : In combination studies with established chemotherapeutics like doxorubicin, certain pyrazole derivatives have exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .
- Antimicrobial Properties : Some pyrazole derivatives have shown notable antimicrobial activity against various pathogens, indicating their potential use in treating infections alongside their anticancer properties .
Case Studies
A notable study focused on the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to this compound. The results highlighted:
- Enhanced cytotoxicity in certain derivatives when tested against multiple cancer cell lines.
- Identification of optimal substituents that maximize biological activity while minimizing toxicity.
Properties
IUPAC Name |
tert-butyl 2-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-21(2,3)29-20(28)26-10-4-5-17(26)19(27)22-15-8-11-25(12-9-15)18-13-16(23-24-18)14-6-7-14/h13-15,17H,4-12H2,1-3H3,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJLYQRCIQKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














